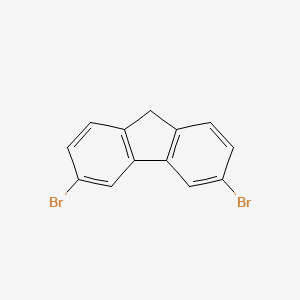

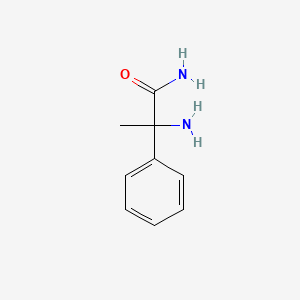

3,6-dibromo-9H-fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

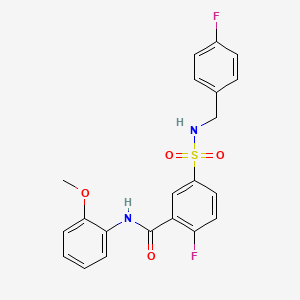

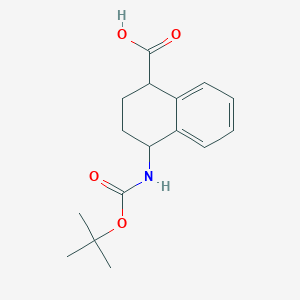

3,6-Dibromo-9H-fluorene is an aromatic hydrocarbon derivative . It is used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C13H8Br2 . The average mass is 324.011 Da and the monoisotopic mass is 321.899261 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 324.01 . It is a solid at 20 degrees Celsius . The boiling point is 379.9±35.0 °C at 760 mmHg . The melting point is 138 °C .Aplicaciones Científicas De Investigación

Optical Properties and Synthesis

- 3,6-dibromo-9H-fluorene derivatives have been explored for their optical properties. For example, Jiang Shan-sha (2015) synthesized 2,7-Dibromo-4-amino-9H-fluorene and investigated its optical properties, finding it has a low optical band gap of 2.66 eV, which is significant for materials with potential applications in optoelectronics (Jiang Shan-sha, 2015).

Polymer and Material Science

- In the field of polymer and material science, S. B. Jhaveri et al. (2009) demonstrated the growth of Poly(9,9-dihexyl fluorene) layers from modified surfaces using a dibromofluorene unit, showing potential in synthesizing brush-like layers of conjugated polymers (Jhaveri, Peterson, & Carter, 2009).

- C. Lee et al. (2014) synthesized 2,7-Diiodo-3,6-dibromofluorene and 2,7-dichloro-3,6-dibromofluorene, leading to the development of pentacyclic dithieno/fluorene and diselenopheno/fluorene derivatives. These compounds showed distinct optical, electrochemical, and orbital properties (Lee, Lai, Cheng, & Cheng, 2014).

Electronic Applications

- In the electronic domain, Youjun Yu et al. (2019) designed and synthesized fluorenone-based materials for orange-red emission in organic light-emitting diodes (OLEDs). These materials, based on a fluorenone skeleton, showed potential in achieving high external quantum efficiencies in OLEDs (Yu, Tang, Ge, Yuan, Jiang, & Liao, 2019).

Environmental Applications

- M. Grifoll et al. (1992) isolated a fluorene-degrading bacterium, Arthrobacter sp. strain F101, capable of using fluorene as the sole carbon source. This research is significant for environmental bioremediation of fluorene contaminants (Grifoll, Casellas, Bayona, & Solanas, 1992).

Sensory Applications

- Vusala Ibrahimova et al. (2013) synthesized a series of fluorene-based conjugated copolymers and investigated their electrochemical properties. These polymers exhibited unique electrochromic properties and showed high selectivity toward Fe3+ ions, indicating potential applications in metal ion sensing (Ibrahimova, Kocak, Önal, & Tuncel, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

3,6-dibromo-9H-fluorene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)12(8)6-10/h1-4,6-7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIWMQYRSIWOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2794169.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2794175.png)

![2-Methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2794184.png)

![Tert-butyl (4aS,7aS)-1-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2794185.png)

![N-[2-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2794189.png)